(R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is a chiral α-amino acid derivative featuring a naphthalen-1-yl (1-naphthyl) substituent and a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₇H₁₉NO₄ (MW: 301.34), with CAS number 14675-99-1 and MDL MFCD07388849 . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, while the naphthalene moiety contributes to π-π interactions in biological systems. This compound is widely used in peptide synthesis and medicinal chemistry as a building block for chiral ligands or enzyme inhibitors .
Properties
CAS No. |
146621-91-2 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
HRBQDQOOFCWHTR-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection Reaction
| Parameter | Details |
|---|---|
| Starting material | (R)-2-amino-2-(naphthalen-1-yl)acetic acid |
| Protecting agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25 °C) |
| Reaction time | Typically 2–4 hours |
| Work-up | Aqueous extraction, drying, and purification by chromatography |
| Yield | Generally high (70–90%) |
This method ensures selective protection of the amino group without racemization of the chiral center. The reaction proceeds via nucleophilic attack of the amino group on Boc2O, facilitated by the base, which scavenges the generated acid.
Alternative Synthetic Routes: 1,3-Nitrogen Migration
Recent advances have introduced stereocontrolled rearrangement methods for synthesizing non-racemic unnatural α-amino acids, including Boc-protected derivatives. One such method involves the conversion of carboxylic acids into N-Boc-protected azanyl esters, followed by an iron-catalyzed 1,3-nitrogen migration reaction. This approach can yield α-amino acids with high enantiomeric excess (up to 98% ee) under mild conditions.
| Step | Conditions and Reagents |
|---|---|
| Formation of azanyl ester | Coupling of carboxylic acid with N-Boc-hydroxylamine using DCC (dicyclohexylcarbodiimide) in dichloromethane |
| 1,3-Nitrogen migration | Catalyzed by (R,R)-FeBIPF2 (2 mol%), base TMP (2,2,6,6-tetramethylpiperidine), solvent mixture of 1,2-dichlorobenzene and chloroform (1:1), temperature -50 °C, 16 h |
| Yield and enantioselectivity | Up to 98% NMR yield and 98% ee |
This method is advantageous for synthesizing α-amino acids with complex side chains, such as the naphthalen-1-yl group, while maintaining stereochemical purity.
Industrial production of (R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid generally follows the Boc protection route but is optimized for scale and efficiency. Continuous flow reactors and automated synthesis platforms are employed to improve yield, purity, and reproducibility. The reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely controlled to minimize side reactions and racemization.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Boc Protection | Boc2O, triethylamine, DCM, RT | Boc-protected amino acid (target compound) |
| Oxidation | KMnO4 or CrO3, acidic conditions | Oxidized naphthoquinone derivatives |
| Reduction | LiAlH4, anhydrous ether | Reduction of carboxylic acid to alcohol |
| Boc Deprotection | Trifluoroacetic acid (TFA), DCM | Free amine (R)-2-amino-2-(naphthalen-1-yl)acetic acid |
The Boc protection step is critical for stabilizing the amino group during subsequent synthetic transformations.
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc Protection of free amino acid | Boc2O, triethylamine, DCM, RT | Straightforward, high yield, mild conditions | Requires pure starting amino acid |
| 1,3-Nitrogen migration | DCC coupling to form azanyl ester, Fe-catalyst, TMP base, low temperature | High enantioselectivity, applicable to complex substrates | More complex setup, longer reaction time |
| Industrial continuous flow | Optimized Boc protection with automated equipment | Scalable, reproducible, high purity | Requires specialized equipment |
The preparation of this compound is well-established, primarily relying on Boc protection of the corresponding free amino acid. Recent advances in stereocontrolled rearrangement via 1,3-nitrogen migration offer alternative synthetic routes with excellent enantioselectivity. Industrial methods optimize these reactions for large-scale production using continuous flow and automation. The choice of method depends on the scale, desired purity, and available starting materials.
This comprehensive understanding of preparation methods supports the compound’s application as a chiral building block in pharmaceutical and synthetic chemistry research.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)ethanol.
Substitution: ®-2-amino-2-(naphthalen-1-yl)acetic acid.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid depends on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc group provides protection during synthesis, which can be removed to reveal the active amine group that interacts with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The naphthalen-2-yl isomer (CAS 33741-79-6 ) shares the same molecular formula but differs in the naphthalene substitution position. Key distinctions include:
- Synthetic Yield : The 1-naphthyl derivative is synthesized in moderate yields (e.g., 64–80% for analogous styryl-substituted compounds in ), while 2-naphthyl analogues may require tailored reaction conditions due to regioselectivity challenges .
Table 1: Comparison of Naphthalene Isomers
Substituent Variations: Aromatic vs. Aliphatic Groups
Styryl-Substituted Analogues
Key differences:
Cyclohexyl and Cubane Derivatives
- (R)-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-4-hydroxycyclohexyl)acetic acid (CAS 130624-89-4): The cyclohexyl group reduces aromaticity, increasing solubility in polar solvents. Its molecular weight (273.33) is lower due to the absence of naphthalene .
- 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid (CAS 2231672-90-3): The cubane moiety introduces unique steric and electronic properties, though its biological relevance remains unexplored .
Boc-Protected vs. Deprotected Analogues
Removing the Boc group significantly alters physicochemical and biological properties:
- (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride (CAS 1192350-47-2): The free amino group increases hydrophilicity (MW: 237.68) but reduces stability under acidic conditions .
- Biological Implications : Boc protection mitigates rapid metabolic degradation, making the protected form more suitable for in vivo studies .
Brominated and Halogenated Analogues
Bromine substitution enhances electrophilic reactivity:
- (R)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS 1228570-47-5): Bromine at the para position increases molecular weight (443 Da) and may improve binding to halogen-binding enzyme pockets .
- 3-Bromo-4,5-dihydroisoxazol-5-yl derivatives (): Bromine in the isoxazole ring enhances inhibitory activity against enzymes like γ-glutamyl transpeptidase, though naphthalene derivatives lack comparable data .
Stereochemical Considerations
The (R)-configuration is critical for enantioselective interactions. For example:
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-1-yl)acetic acid, also known as N-Boc-1-Naphthylalanine, is an amino acid derivative with potential applications in medicinal chemistry and drug development. This compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C₁₈H₂₁NO₄
- Molecular Weight : 315.36 g/mol
- CAS Number : 76932-48-4
- InChIKey : KHHIGWRTNILXLL-OAHLLOKOSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interactions with specific proteins and its effects on cellular pathways.
Enzyme Inhibition
Research indicates that this compound acts as a reversible inhibitor for certain proteases, including those involved in viral replication. For instance, studies have shown that derivatives of this compound can inhibit the activity of the coronavirus 3CL protease, which is crucial for viral replication processes. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene moiety can enhance inhibitory potency.
Receptor Modulation
The compound has also been investigated for its potential to modulate various receptors, including those involved in neurotransmission and cell signaling. For example, it has been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a significant role in mediating the effects of environmental toxins and regulating immune responses.
Data Table: Biological Activity Summary
Case Study 1: Inhibition of Coronavirus Protease
A study conducted by researchers aimed at discovering inhibitors for the coronavirus 3CL protease demonstrated that this compound derivatives exhibited significant inhibitory effects. The IC50 values for some derivatives were reported in the nanomolar range, indicating strong potential for therapeutic applications against viral infections.
Case Study 2: Modulation of Aryl Hydrocarbon Receptor
Another investigation focused on the interaction of this compound with the AhR. Researchers found that specific modifications to the naphthalene ring enhanced binding affinity and receptor activation. This modulation could lead to new therapeutic strategies for diseases related to immune dysfunction or cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
